

Application Notes and Protocols: Functionalization of Gold Nanoparticles with HS- PEG7-CH2CH2COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HS-Peg7-CH2CH2cooh

Cat. No.: B12424817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The attachment of bifunctional ligands, such as hetero-bifunctional polyethylene glycol (PEG), is crucial for their application in drug delivery, diagnostics, and therapeutics. PEGylation enhances the colloidal stability of AuNPs, reduces non-specific protein adsorption, and prolongs their circulation time *in vivo*.^{[1][2]} The terminal functional group on the PEG linker, in this case, a carboxylic acid (-COOH), provides a versatile handle for the subsequent conjugation of targeting moieties, therapeutic agents, or imaging probes through well-established bioconjugation chemistries.^[2]

This document provides a detailed protocol for the attachment of **HS-PEG7-CH2CH2COOH**, a thiol-terminated polyethylene glycol with a carboxylic acid end group, to gold nanoparticles. The protocol covers the ligand exchange process, purification of the functionalized nanoparticles, and their characterization.

Principle of Attachment

The functionalization of gold nanoparticles with **HS-PEG7-CH2CH2COOH** is primarily achieved through the strong and spontaneous formation of a covalent bond between the sulfur atom of the thiol group (-SH) and the gold surface.^[3] This process, known as chemisorption, results in the formation of a self-assembled monolayer (SAM) of the PEG linker on the nanoparticle surface. The carboxylic acid groups at the distal end of the PEG chains are then exposed to the surrounding solvent, rendering the nanoparticles functional for further modifications.

Experimental Protocols

Materials and Equipment

- Gold nanoparticles (AuNPs) of the desired core size (e.g., 20 nm) in citrate buffer
- **HS-PEG7-CH2CH2COOH**
- Deionized (DI) water (18.2 MΩ·cm)
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol
- Vortex mixer
- Centrifuge capable of reaching >14,000 x g
- UV-Vis Spectrophotometer
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
- Transmission Electron Microscope (TEM) (optional, for core size and morphology confirmation)

Protocol for Functionalization of Gold Nanoparticles

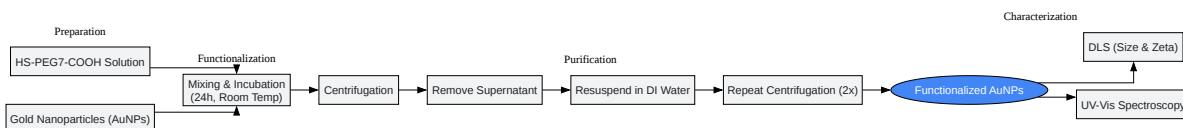
This protocol is adapted for the functionalization of 1 mL of a 1 nM solution of 20 nm AuNPs. Adjustments may be necessary for different nanoparticle sizes or concentrations.

- Preparation of **HS-PEG7-CH2CH2COOH** Solution:

- Prepare a stock solution of **HS-PEG7-CH₂CH₂COOH** in DI water at a concentration of 1 mg/mL.
- Further dilute the stock solution to the desired working concentrations to achieve the target molar ratios of PEG to AuNPs. Molar ratios ranging from 1000:1 to 5000:1 (PEG:AuNP) are a good starting point for optimization.[4]
- Ligand Exchange Reaction:
 - To 1 mL of the AuNP solution, add the desired volume of the **HS-PEG7-CH₂CH₂COOH** working solution to achieve the target molar ratio.
 - Immediately vortex the mixture for 30 seconds to ensure homogeneous mixing.
 - Incubate the reaction mixture at room temperature for at least 24 hours with gentle stirring or occasional vortexing to allow for the complete formation of the self-assembled monolayer.
- Purification of Functionalized AuNPs:
 - After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 x g for 20 minutes for ~20 nm AuNPs). The exact speed and time may need to be optimized based on the nanoparticle size and the degree of PEGylation.
 - Carefully remove the supernatant, which contains excess, unbound **HS-PEG7-CH₂CH₂COOH**.
 - Resuspend the nanoparticle pellet in 1 mL of DI water or PBS by gentle vortexing or sonication.
 - Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound ligands.
- Storage:
 - After the final wash, resuspend the purified HS-PEG7-COOH functionalized AuNPs in a suitable buffer (e.g., PBS) for storage at 4°C.

Characterization of Functionalized Nanoparticles

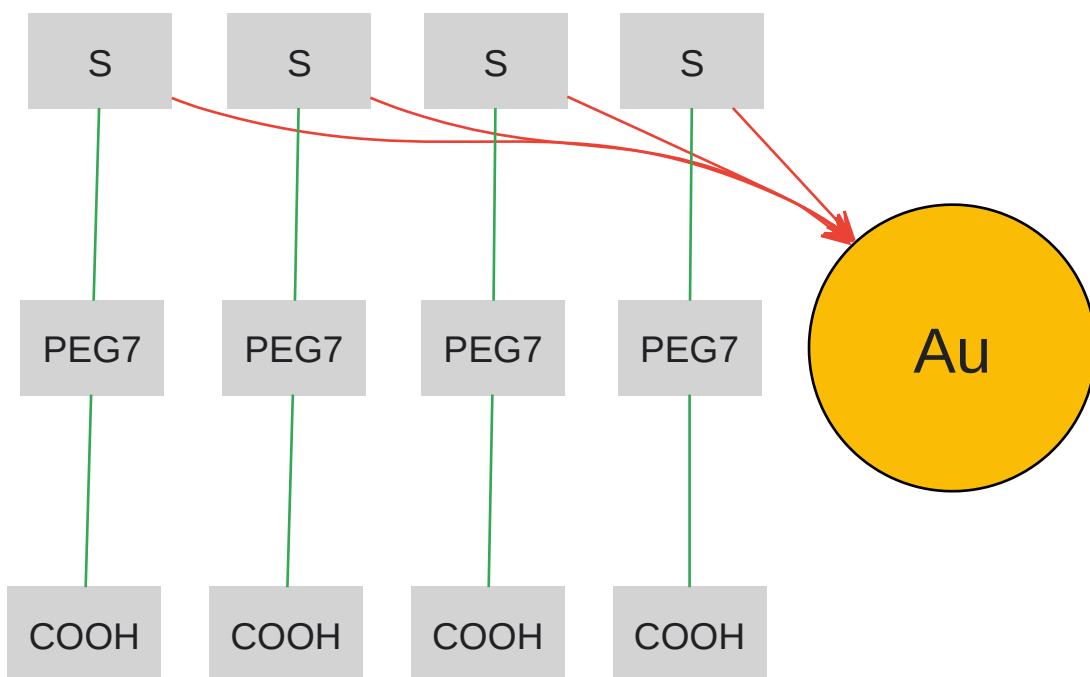
Thorough characterization is essential to confirm the successful attachment of the PEG linker and to assess the properties of the functionalized nanoparticles.


Parameter	Method	Expected Outcome
Surface Plasmon Resonance (SPR)	UV-Vis Spectroscopy	A slight red-shift (2-5 nm) in the SPR peak wavelength after functionalization, is indicative of a change in the local refractive index around the nanoparticles.
Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	An increase in the hydrodynamic diameter compared to the bare AuNPs, confirming the presence of the PEG layer. The magnitude of the increase will depend on the PEG chain length and grafting density.
Zeta Potential	DLS with an electrode	A shift to a more negative zeta potential due to the presence of the terminal carboxylic acid groups, especially at neutral or basic pH.
Colloidal Stability	DLS or UV-Vis in high salt buffer	Enhanced stability in high salt concentration (e.g., 1 M NaCl) compared to unfunctionalized, citrate-capped AuNPs, which would aggregate and cause a color change and a significant broadening of the SPR peak.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the functionalization of 20 nm gold nanoparticles with HS-PEG-COOH linkers. The exact values for **HS-PEG7-CH2CH2COOH** may vary and should be determined experimentally.

Parameter	Bare AuNPs (Citrate Capped)	HS-PEG-COOH Functionalized AuNPs	Reference
SPR Peak (λ_{max})	~520 nm	~522-525 nm	
Hydrodynamic Diameter (Z-average)	~25-30 nm	~35-50 nm	
Zeta Potential (at pH 7.4)	~ -30 to -50 mV	~ -40 to -60 mV	
Optimal Molar Ratio (PEG:AuNP)	N/A	1000:1 to 5000:1	
Ligand Density (molecules/nm ²)	N/A	~4-6 molecules/nm ²	


Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the functionalization of gold nanoparticles.

Functionalized Gold Nanoparticle

[Click to download full resolution via product page](#)

Caption: Structure of an HS-PEG7-COOH functionalized gold nanoparticle.

Further Applications: Bioconjugation

The terminal carboxylic acid groups on the PEGylated gold nanoparticles can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a stable amine-reactive NHS ester, which can then be used to covalently attach primary amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs. This subsequent conjugation step opens up a vast array of possibilities for targeted drug delivery, bio-imaging, and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays: Particle Characterization and Toxicity Tests in Eight Mammalian Cell Lines [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
- To cite this document: BenchChem. [Application Notes and Protocols: Functionalization of Gold Nanoparticles with HS-PEG7-CH₂CH₂COOH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12424817#how-to-attach-hs-peg7-ch2ch2cooh-to-gold-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com